(R)-2-Amino-1-azetidin-1-yl-3-(2-br
Overview
Description
®-2-Amino-1-azetidin-1-yl-3-(2-bromophenyl)propan-1-one is a chiral compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-1-azetidin-1-yl-3-(2-bromophenyl)propan-1-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an amino alcohol with a halogenating agent to form an azetidine intermediate.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the azetidine intermediate with a bromophenyl halide under basic conditions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved through chiral chromatography or by using chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of ®-2-Amino-1-azetidin-1-yl-3-(2-bromophenyl)propan-1-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-1-azetidin-1-yl-3-(2-bromophenyl)propan-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its azetidine ring is of particular interest due to its presence in various natural products and its potential to interact with biological targets.
Medicine
In medicinal chemistry, ®-2-Amino-1-azetidin-1-yl-3-(2-bromophenyl)propan-1-one is investigated for its potential therapeutic applications. Compounds containing azetidine rings have shown promise as antimicrobial, antiviral, and anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-1-azetidin-1-yl-3-(2-bromophenyl)propan-1-one involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The bromophenyl group may enhance the compound’s binding affinity to its targets through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-1-azetidin-1-yl-3-(2-bromophenyl)propan-1-one: The enantiomer of the compound, which may exhibit different biological activities and properties.
2-Amino-1-azetidin-1-yl-3-phenylpropan-1-one: A similar compound without the bromine atom, which may have different reactivity and applications.
2-Amino-1-azetidin-1-yl-3-(2-chlorophenyl)propan-1-one: A compound with a chlorine atom instead of bromine, which may exhibit different chemical and biological properties.
Uniqueness
®-2-Amino-1-azetidin-1-yl-3-(2-bromophenyl)propan-1-one is unique due to its specific chiral configuration and the presence of the bromophenyl group
Properties
IUPAC Name |
(2R)-2-amino-1-(azetidin-1-yl)-3-(2-bromophenyl)propan-1-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O.ClH/c13-10-5-2-1-4-9(10)8-11(14)12(16)15-6-3-7-15;/h1-2,4-5,11H,3,6-8,14H2;1H/t11-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDFGXYFNZJDHF-RFVHGSKJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C(CC2=CC=CC=C2Br)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C1)C(=O)[C@@H](CC2=CC=CC=C2Br)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670680 | |
Record name | (2R)-2-Amino-1-(azetidin-1-yl)-3-(2-bromophenyl)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1162654-36-5 | |
Record name | (2R)-2-Amino-1-(azetidin-1-yl)-3-(2-bromophenyl)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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